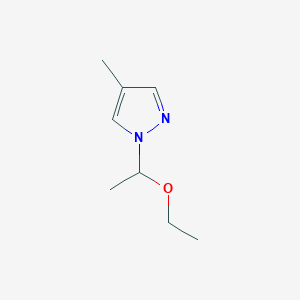

1-(1-ethoxyethyl)-4-methyl-1H-pyrazole

Description

1-(1-Ethoxyethyl)-4-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted with a methyl group at the 4-position and a 1-ethoxyethyl group at the 1-position. This compound is of significant interest in synthetic chemistry due to its versatility as a building block for pharmaceuticals, catalysts, and advanced materials. Its structure allows for further functionalization via cross-coupling reactions, such as Sonogashira coupling, as demonstrated in its synthesis from 1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole (yield: 69.7%) . The ethoxyethyl group enhances solubility in organic solvents and modulates steric and electronic properties, making it valuable in medicinal chemistry for drug candidates like JAK inhibitors .

Properties

IUPAC Name |

1-(1-ethoxyethyl)-4-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-4-11-8(3)10-6-7(2)5-9-10/h5-6,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPRVRNAJGHFFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Properties of 1-(1-Ethoxyethyl)-4-methyl-1H-pyrazole and Related Compounds

*Calculated based on structural similarity to iodinated analogue ().

Research Findings and Data Highlights

- Synthetic Efficiency: The Sonogashira reaction of 1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole achieves a 69.7% yield under optimized conditions (ethyl acetate/hexane eluent) .

- Pharmaceutical Relevance : The boronic ester derivative (CAS: 1029716-44-6) is a key intermediate in baricitinib synthesis, highlighting the compound’s industrial scalability .

- Catalytic Performance : While 1-(difluoroboranyl)-4-methyl-1H-pyrazole in MOFs shows superior FLP activity for CO₂ reduction, 1-(1-ethoxyethyl)-4-methyl-1H-pyrazole derivatives are preferred for their stability in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.